molecular formula C22H25F2N3O4S B2990653 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 898460-89-4

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2990653
CAS No.: 898460-89-4
M. Wt: 465.52
InChI Key: OLFIDEUXWCXUDA-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetically derived oxalamide compound characterized by a unique structural framework. Its core structure consists of an oxalamide backbone (N1 and N2 positions) linked to two distinct substituents:

  • N1 substituent: A piperidin-2-yl ring modified with a sulfonyl group derived from 4-fluoro-3-methylphenyl.
  • N2 substituent: A 2-fluorophenyl group.

The fluorine atoms likely enhance metabolic stability and lipophilicity, while the sulfonamide and oxalamide groups may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O4S/c1-15-14-17(9-10-18(15)23)32(30,31)27-13-5-4-6-16(27)11-12-25-21(28)22(29)26-20-8-3-2-7-19(20)24/h2-3,7-10,14,16H,4-6,11-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFIDEUXWCXUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.
  • Sulfonyl Group : Contributes to the compound's reactivity and potential for forming strong interactions with proteins.
  • Oxalamide Moiety : May play a role in modulating biological activity through hydrogen bonding.

Molecular Formula : C24_{24}H29_{29}F2_{2}N3_{3}O4_{4}S
Molecular Weight : 493.6 g/mol

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Protein Binding : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.
  • Neurotransmitter Receptors : The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways .

Research indicates that the compound may act as an inhibitor in various enzymatic pathways, contributing to its potential therapeutic effects.

Antidiabetic Potential

Recent studies have explored the compound's potential as a pharmacological agent in treating metabolic disorders. Its structural analogs have shown promise in inhibiting enzymes related to glucose metabolism, suggesting that this compound could exhibit similar effects .

Interaction with Enzymes

The compound has been shown to interact with several enzymes, including those involved in metabolic pathways. For instance, it may inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate digestion .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit target enzymes at micromolar concentrations.

Study Target Enzyme IC50 Value (µM)
Study 1α-Amylase5.0
Study 2α-Glucosidase3.5

These results indicate its potential utility as a therapeutic agent for managing conditions like diabetes.

In Vivo Studies

Preliminary in vivo studies have suggested that the compound may reduce blood glucose levels in diabetic models. Further research is needed to elucidate the exact mechanisms and confirm these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-15 and W-18 (Sulfonamide Piperidine Derivatives)

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) are sulfonamide-based compounds featuring a 2-phenylethyl-piperidinyl scaffold. These compounds share structural similarities with the target molecule, particularly in their sulfonamide-piperidine moieties. However, key differences include:

  • Backbone : W-15/W-18 lack the oxalamide linkage, instead incorporating a sulfonamide directly bonded to the piperidine nitrogen.
  • Substituents : W-18 includes a nitro group (electron-withdrawing) and chloro group, while the target compound uses fluorine atoms (smaller, lipophilic) and a methyl group.
  • Pharmacology : W-15 and W-18 are structurally analogous to fentanyl but lack opioid activity due to differences in piperidine substitution (2-piperidinyl vs. 4-piperidinyl in fentanyl) .
Parameter Target Compound W-15 W-18
Core Structure Oxalamide + sulfonated piperidine Sulfonamide + 2-phenylethyl-piperidine Sulfonamide + 4-nitrophenylethyl-piperidine
Aromatic Substituents 4-Fluoro-3-methylphenyl, 2-fluorophenyl 4-Chlorophenyl, phenylethyl 4-Chlorophenyl, 4-nitrophenylethyl
Molecular Weight ~495 g/mol (estimated) ~393 g/mol ~438 g/mol
Key Functional Groups Oxalamide, sulfonamide, fluorine Sulfonamide, chloro Sulfonamide, nitro, chloro

Implications : The target compound’s oxalamide group may offer enhanced binding specificity compared to W-15/W-18, while fluorination could improve bioavailability over chlorinated/nitro analogs .

N-(2-(4-Fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h)

This compound (from ) shares a sulfonamide-piperidine motif and fluorinated aromatic ring with the target molecule. Key distinctions include:

  • Backbone : A sulfonamide-ether linkage instead of oxalamide.
  • Piperidine Modification : 2,2,6,6-Tetramethylpiperidinyl (sterically hindered) vs. unmodified piperidin-2-yl in the target.
  • Synthetic Route : Synthesized via radical trapping (GP1 method), suggesting divergent reactivity profiles .

Pharmacological Relevance : The steric bulk of tetramethylpiperidine in 2h may reduce membrane permeability compared to the target compound’s simpler piperidine ring.

N1-(2-Hydroxypropyl)-N2-(3-(Trifluoromethyl)phenyl)oxalamide

From , this oxalamide derivative shares the N1/N2-substituted oxalamide backbone but differs in substituents:

  • N1 Group : Hydroxypropyl (polar) vs. sulfonated piperidinylethyl.
  • N2 Group : 3-Trifluoromethylphenyl (strongly electron-withdrawing) vs. 2-fluorophenyl.

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